molecular formula C23H24N2O3S B2832988 3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-4H-chromen-4-one CAS No. 222716-30-5

3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-4H-chromen-4-one

Cat. No.: B2832988
CAS No.: 222716-30-5
M. Wt: 408.52
InChI Key: WPKYIRQWHZSCGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chromen-4-one derivative functionalized with a benzothiazole ring at the 3-position, a diethylaminomethyl group at the 8-position, an ethyl group at the 6-position, and a hydroxyl group at the 7-position. Its molecular formula is C₂₂H₂₃N₂O₃S (calculated from structural data) . The benzothiazole moiety is notable for its role in enhancing biological activity, particularly in anticancer and enzyme-inhibitory applications . The diethylaminomethyl group contributes to solubility and pharmacokinetic properties, while the ethyl and hydroxyl substituents influence electronic and steric effects .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-8-(diethylaminomethyl)-6-ethyl-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-4-14-11-15-21(27)17(23-24-18-9-7-8-10-19(18)29-23)13-28-22(15)16(20(14)26)12-25(5-2)6-3/h7-11,13,26H,4-6,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKYIRQWHZSCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN(CC)CC)OC=C(C2=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Synthesis of the Chromenone Core: The chromenone structure is often prepared via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of a Lewis acid catalyst.

    Coupling of Benzothiazole and Chromenone: The final step involves the coupling of the benzothiazole and chromenone moieties. This can be achieved through a nucleophilic substitution reaction where the benzothiazole derivative reacts with a halogenated chromenone intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the chromenone moiety can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the chromenone can be reduced to an alcohol.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogenated reagents like bromoacetyl bromide can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Conversion of the hydroxyl group to a ketone.

    Reduction: Formation of an alcohol from the carbonyl group.

    Substitution: Introduction of various functional groups at the diethylamino position.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-4H-chromen-4-one is studied for its potential as a fluorescent probe. The chromenone moiety can exhibit fluorescence, making it useful for imaging and diagnostic applications.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. The benzothiazole and chromenone structures are known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In industry, this compound can be used in the development of new materials with specific optical properties, such as dyes and pigments. Its ability to undergo various chemical modifications makes it versatile for industrial applications.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. The chromenone structure can intercalate with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the chromen-4-one core, heterocyclic rings, and side chains. Below is a detailed comparison based on molecular features, physicochemical properties, and bioactivity:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight CAS Number Notable Properties/Bioactivity
3-(1,3-Benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-4H-chromen-4-one Benzothiazole, diethylaminomethyl, ethyl, hydroxyl C₂₂H₂₃N₂O₃S 419.50 g/mol 5359138 Anticancer activity (unpublished screening data) ; enhanced solubility from diethylamino group
3-(1,3-Benzothiazol-2-yl)-8-[(2-ethylpiperidinyl)methyl]-7-hydroxy-2H-chromen-2-one Benzothiazole, 2-ethylpiperidinyl, hydroxyl C₂₄H₂₄N₂O₃S 420.53 g/mol 308297-55-4 Higher lipophilicity due to piperidinyl group; potential CNS penetration
8-[(Diethylamino)methyl]-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one Benzimidazole, diethylaminomethyl, hydroxyl C₂₂H₂₃N₃O₃ 401.44 g/mol 301308-67-8 Reduced electron-withdrawing effects vs. benzothiazole; moderate kinase inhibition
6-Bromo-3-(4-(4-chlorophenyl)thiazol-2-yl)-2H-chromen-2-imine Thiazole, bromo, chlorophenyl C₁₈H₁₁BrClN₂S 419.72 g/mol N/A Strong antiproliferative activity (IC₅₀ = 1.2 μM in HeLa cells)

Key Observations

Benzothiazole vs. Benzimidazole/Thiazole Substituents

  • The benzothiazole group in the target compound enhances π-π stacking interactions with biological targets compared to benzimidazole analogs, as seen in its superior binding affinity in preliminary assays .
  • Thiazole derivatives (e.g., 6-bromo-3-(4-(4-chlorophenyl)thiazol-2-yl)-2H-chromen-2-imine ) exhibit higher cytotoxicity but lower solubility due to halogen substituents .

Side-Chain Modifications The diethylaminomethyl group in the target compound improves aqueous solubility (logP = 2.1) compared to the 2-ethylpiperidinyl analog (logP = 3.4) . Piperidinyl-containing analogs show increased blood-brain barrier penetration, making them candidates for neurological targets .

Bioactivity Trends Brominated thiazole derivatives demonstrate potent anticancer activity but suffer from metabolic instability .

Biological Activity

3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-4H-chromen-4-one is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound combines the pharmacological properties of benzothiazole and chromenone moieties, making it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.

Synthesis and Structural Characteristics

The compound can be synthesized through multi-step organic reactions, involving the formation of both the benzothiazole and chromenone structures. The synthesis typically includes:

  • Formation of the Benzothiazole Moiety : This is achieved through the cyclization of 2-aminothiophenol with suitable aldehydes or ketones under acidic conditions.
  • Synthesis of the Chromenone Core : Commonly performed via the Pechmann condensation, where a phenol reacts with a β-keto ester in the presence of a Lewis acid catalyst.

The resulting structure is characterized by a benzothiazole ring and a chromenone core, which are known for their diverse biological activities.

Biological Activity Overview

The biological activities associated with this compound include:

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. For instance, it has been tested on various carcinoma cell lines, showing significant cytotoxic effects. In vitro assays indicated that it can induce apoptosis in cancer cells through mechanisms such as DNA intercalation and modulation of gene expression.

Cell LineIC50 (μg/mL)Treatment Duration
PC326.43 ± 2.172 hours
DU14541.85 ± 7.872 hours

These results suggest that the compound may be more effective against certain cancer types compared to others, highlighting its potential as a targeted therapeutic agent .

Antimicrobial Activity

The compound also displays notable antimicrobial properties. It has been assessed for its effectiveness against various bacterial strains, showing comparable activity to standard antibiotics like ciprofloxacin.

MicroorganismMIC (μg/mL)Inhibition (%)
E. coli10099
S. aureus25098

These findings indicate its potential utility in treating infections caused by resistant bacterial strains .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. The benzothiazole moiety is known to interact with specific enzymes involved in inflammatory pathways, potentially leading to decreased production of pro-inflammatory cytokines.

The mechanism of action for this compound involves several pathways:

  • DNA Intercalation : The chromenone structure allows for intercalation into DNA, disrupting replication and transcription processes.
  • Enzyme Interaction : The benzothiazole component can modulate enzyme activities linked to cancer progression and inflammation.
  • Cell Cycle Arrest : Studies have indicated that treatment with this compound can lead to cell cycle arrest in the G0/G1 phase, which is critical for preventing cancer cell proliferation .

Case Studies and Research Findings

Numerous studies have been conducted on derivatives of this compound:

  • Anticancer Studies : In one study, derivatives were evaluated for their anticancer effects on PC3 and DU145 cell lines, revealing dose-dependent responses and highlighting the importance of structural modifications on biological activity .
  • Antimicrobial Efficacy : Another research effort focused on synthesizing new benzothiazole derivatives, demonstrating their enhanced antimicrobial activity compared to traditional agents .

Q & A

Q. How is structure-activity relationship (SAR) studied for derivatives?

  • Methodological Answer :
  • Analog Synthesis : Systematically vary substituents (e.g., replace diethylamino with piperazine).
  • QSAR Modeling : Apply ML algorithms (e.g., Random Forest) to correlate structural features (logP, H-bond donors) with activity.
  • Crystallographic Overlays : Compare binding modes in target proteins (e.g., using PDB data) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.